molecular formula C15H18N2OS B11174165 2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide

2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide

Cat. No.: B11174165
M. Wt: 274.4 g/mol
InChI Key: WNOZOQVLBYQAPW-UHFFFAOYSA-N
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Description

2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide typically involves the reaction of 2-methylpentanoyl chloride with 4-phenyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. This can result in antimicrobial, antifungal, and anticancer effects. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its combination of a phenyl group and a pentanamide chain makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide

InChI

InChI=1S/C15H18N2OS/c1-3-7-11(2)14(18)17-15-16-13(10-19-15)12-8-5-4-6-9-12/h4-6,8-11H,3,7H2,1-2H3,(H,16,17,18)

InChI Key

WNOZOQVLBYQAPW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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